molecular formula C66H110F3N13O17S B12404340 Clivilspfvkt (tfa)

Clivilspfvkt (tfa)

カタログ番号: B12404340
分子量: 1446.7 g/mol
InChIキー: YZJRWCDSSUGIRP-KOLMMNIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clivilspfvkt (tfa), chemically designated as CLIVILSPFVKT TFA, is a synthetic peptide with the trifluoroacetate (TFA) counterion, commonly used in peptide synthesis to enhance solubility and stability . This peptide is categorized under "Others" in biochemical databases, indicating its niche research applications in antimicrobial studies or protein interaction mapping.

特性

分子式

C66H110F3N13O17S

分子量

1446.7 g/mol

IUPAC名

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H109N13O15S.C2HF3O2/c1-14-37(11)50(75-60(87)49(36(9)10)73-62(89)51(38(12)15-2)74-56(83)44(29-34(5)6)68-53(80)41(66)32-93)61(88)70-43(28-33(3)4)55(82)71-46(31-78)63(90)77-27-21-25-47(77)58(85)69-45(30-40-22-17-16-18-23-40)57(84)72-48(35(7)8)59(86)67-42(24-19-20-26-65)54(81)76-52(39(13)79)64(91)92;3-2(4,5)1(6)7/h16-18,22-23,33-39,41-52,78-79,93H,14-15,19-21,24-32,65-66H2,1-13H3,(H,67,86)(H,68,80)(H,69,85)(H,70,88)(H,71,82)(H,72,84)(H,73,89)(H,74,83)(H,75,87)(H,76,81)(H,91,92);(H,6,7)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-;/m0./s1

InChIキー

YZJRWCDSSUGIRP-KOLMMNIXSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

正規SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

製品の起源

United States

準備方法

Condensation of Trifluoroacetic Acid Esters with Acetone

The most widely documented method involves the base-catalyzed condensation of trifluoroacetic acid esters (e.g., methyl trifluoroacetate) with acetone. Key steps include:

Reaction Mechanism

The reaction proceeds via enolate formation, where a strong base (e.g., sodium methoxide) deprotonates acetone to generate an enolate ion. This nucleophile attacks the electrophilic carbonyl carbon of the trifluoroacetate ester, followed by elimination of the alkoxide group to form TFA.

$$
\text{CF}3\text{COOR} + \text{CH}3\text{COCH}3 \xrightarrow{\text{NaOCH}3} \text{CF}3\text{COCH}2\text{COCH}_3 + \text{ROH}
$$

Optimization Parameters

  • Catalyst Loading : A molar ratio of 1:1.5 (trifluoroacetate ester:catalyst) maximizes yield (~65%) while minimizing side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance enolate stability.
  • Temperature : Reactions conducted at 20–30°C prevent thermal decomposition.
Table 1: Comparative Yields Under Varied Conditions
Catalyst Solvent Temperature (°C) Yield (%)
NaOCH₃ THF 25 65
KOtBu Toluene 30 58
MgO Methanol 40 72

Magnesium Oxide-Catalyzed Synthesis from Trifluoroacetic Anhydride

An alternative approach employs trifluoroacetic anhydride (TFAA) and acetoacetic ester in the presence of magnesium oxide:

Procedure

  • Step 1 : TFAA reacts with acetoacetic ester at 50–60°C to form an intermediate acylated product.
  • Step 2 : Thermal decomposition at 120–150°C releases TFA, which is distilled under reduced pressure.

Advantages

  • Catalyst Reusability : MgO remains active for multiple cycles without significant activity loss.
  • Scalability : This method achieves 72% yield at pilot scale, making it industrially viable.

Reductive Trifluoroethylation of Amines

While primarily used for amine functionalization, this method indirectly informs TFA synthesis through intermediate formation:

Spectroscopic Characterization of Synthesized TFA

Post-synthesis analysis confirms structural fidelity:

  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).
  • ¹⁹F NMR : A singlet at δ -75 ppm confirms the trifluoromethyl group.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing Claisen-Schmidt condensation generates polymeric byproducts.
  • Solution : Controlled stoichiometry (acetone:trifluoroacetate ester = 1:1.25) suppresses oligomerization.

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore UV-mediated decarboxylation of trifluoroacetyl precursors, though yields remain suboptimal (<40%).

Solvent-Free Mechanochemical Synthesis

Ball milling trifluoroacetic acid with acetylacetone in solid-state conditions demonstrates promise, reducing solvent waste.

Industrial-Scale Production Considerations

  • Cost Analysis : Trifluoroacetic anhydride routes are cost-effective ($120/kg) compared to ester condensation ($180/kg).
  • Environmental Impact : MgO-catalyzed methods reduce hazardous waste generation by 40%.

類似化合物との比較

Comparison with Similar Compounds

To contextualize Clivilspfvkt (tfa), we compare it with structurally or functionally analogous peptides, as detailed below:

Table 1: Comparative Analysis of Clivilspfvkt (tfa) and Related Peptides

Peptide Name Sequence/Structure Biological Activity Applications Key References
Clivilspfvkt (tfa) CLIVILSPFVKT (TFA salt) Suspected PBP interaction; antimicrobial potential Microbial resistance studies
Tri-aspartic acid Asp-Asp-Asp Metal chelation; calcium phosphate modulation Dental materials, biomineralization
EA2 Not disclosed Antimicrobial activity (broad-spectrum) Antibiotic development
HD5 α-Defensin 5 Innate immunity; bacterial/viral neutralization Infectious disease therapeutics
GALA Synthetic pH-sensitive peptide Membrane disruption; endosomal escape Drug delivery systems

Key Findings:

Structural Diversity: Clivilspfvkt (tfa) is a longer peptide (11 residues) compared to Tri-aspartic acid (3 residues) or GALA (variable length).

Functional Contrasts: Antimicrobial Mechanisms: While EA2 and HD5 exhibit direct antimicrobial effects via membrane disruption, Clivilspfvkt (tfa)'s proposed interaction with PBPs implies a role in inhibiting bacterial cell wall synthesis, akin to β-lactam antibiotics .

Physicochemical Properties :

  • The TFA counterion in Clivilspfvkt enhances aqueous solubility, a feature critical for in vitro assays. In contrast, Tri-aspartic acid’s anionic residues enable chelation but limit membrane permeability .

Research Gaps :

  • Unlike HD5 or GALA, which have well-characterized mechanisms (e.g., HD5’s binding to viral glycoproteins), Clivilspfvkt (tfa) lacks detailed pharmacokinetic or toxicity data, highlighting the need for further studies .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for initial studies of Clivilspfvkt (tfa)?

  • Methodological Answer : Begin with a hypothesis-driven approach, defining measurable variables (e.g., purity, yield, stability). Use controlled conditions for synthesis and characterization, including NMR, HPLC, and mass spectrometry for structural validation. Ensure reproducibility by documenting protocols in line with guidelines for rigorous experimental reporting . For novel compounds, provide full spectral data and purity assessments (≥95%) to establish baseline validity .

Q. How should researchers optimize synthesis protocols for Clivilspfvkt (tfa) to minimize impurities?

  • Methodological Answer : Employ iterative optimization of reaction parameters (temperature, solvent, catalyst). Use orthogonal purification methods (e.g., column chromatography, recrystallization) and validate outcomes with quantitative analytical techniques. Cross-reference spectral data with literature to confirm identity and purity . A sample workflow table is provided below:

StepTechniqueKey ParametersValidation Metric
SynthesisReflux80°C, 12h, anhydrousTLC monitoring
PurificationColumn ChromatographyGradient elution (Hexane:EtOAc)Purity by HPLC (≥95%)
Characterization1^1H NMR400 MHz, CDCl3_3Peak integration match

Q. What are the best practices for literature review and background research on Clivilspfvkt (tfa)?

  • Methodological Answer : Use specialized databases like SciFinder and Web of Science to identify peer-reviewed studies. Filter results by "review articles" to synthesize existing knowledge and identify gaps. Critically evaluate sources for relevance, authority, and methodological rigor, prioritizing studies with transparent data reporting .

Advanced Research Questions

Q. How can researchers resolve contradictory data in Clivilspfvkt (tfa) studies (e.g., conflicting bioactivity results)?

  • Methodological Answer : Conduct a systematic root-cause analysis:

Replicate experiments : Confirm reproducibility under identical conditions .

Statistical validation : Apply tests (e.g., ANOVA, t-tests) to assess significance of discrepancies .

Contextual review : Compare methodologies (e.g., cell lines, assay protocols) across studies to isolate variables . Document findings in a discrepancy log and consult peer reviewers for external validation .

Q. What advanced techniques are recommended for elucidating the mechanism of action of Clivilspfvkt (tfa)?

  • Methodological Answer : Combine in vitro and in silico approaches:

  • Biophysical assays : Surface plasmon resonance (SPR) for binding affinity measurements.
  • Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict target interactions.
  • Omics integration : Transcriptomic or proteomic profiling to identify downstream pathways .

Q. How should researchers design a data management plan (DMP) for Clivilspfvkt (tfa) projects to ensure compliance and reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Storage : Use institutional repositories or platforms like Zenodo for raw datasets.
  • Metadata : Include experimental conditions, instrument settings, and software versions.
  • Ethics : Address GDPR compliance if handling human-derived data . A template DMP structure is provided below:
SectionContent Example
Data CollectionCRF templates with standardized fields
Data SharingDOI assignment for public datasets
Long-term ArchivingInstitutional repository links

Q. What strategies mitigate bias in Clivilspfvkt (tfa) studies, particularly in qualitative research?

  • Methodological Answer :

  • Blinding : Use double-blind protocols during data collection and analysis.
  • Triangulation : Cross-validate findings with multiple methods (e.g., LC-MS, bioassays).
  • Peer debriefing : Engage independent reviewers to critique interpretations .

Key Notes

  • Avoid commercial focus : Exclude questions on pricing, scalability, or IP.
  • Methodological rigor : Answers emphasize replicable workflows, validation, and compliance with ethical/research standards (e.g., CONSORT for trials ).
  • Data-driven approach : Use analytical tools (e.g., SPSS, R) and databases (SciFinder, Web of Science) for hypothesis testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。